molecular formula C14H10N4O2 B1302836 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid CAS No. 849924-98-7

4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1302836
CAS No.: 849924-98-7
M. Wt: 266.25 g/mol
InChI Key: ZENWSHQQUNJIGA-UHFFFAOYSA-N
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Description

4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C14H10N4O2 and a molecular weight of 266.26 g/mol It is characterized by the presence of a pyrimidine ring, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid involves the following steps :

    Starting Materials: The synthesis begins with 1-bromo-4-nitrobenzene and 4-aminopyrazole.

    Formation of 4-Bromo-1H-pyrazole: 1-bromo-4-nitrobenzene reacts with 4-aminopyrazole to form 4-bromo-1H-pyrazole.

    Coupling Reaction: The 4-bromo-1H-pyrazole is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)benzoic acid: This compound shares the pyrazole and benzoic acid moieties but lacks the pyrimidine ring.

    4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid derivatives: Various derivatives with modifications on the pyrimidine or pyrazole rings.

Uniqueness

This compound is unique due to the presence of both pyrimidine and pyrazole rings, which confer distinct chemical and biological properties. This structural combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-(4-pyrimidin-4-ylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14(20)10-1-3-12(4-2-10)18-8-11(7-17-18)13-5-6-15-9-16-13/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENWSHQQUNJIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375576
Record name 4-[4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-98-7
Record name 4-[4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
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